PUMA BH3 vs. BAD BH3: Quantifying Broader Binding Affinity to Pro-Survival Targets
PUMA BH3 binds to all five major anti-apoptotic proteins, whereas BAD BH3 exhibits a narrower profile, showing negligible binding to Mcl-1. The binding affinities (Kd) measured by surface plasmon resonance (SPR) for Mcl-1 are >10,000 nM for BAD BH3 compared to a high-affinity interaction for PUMA BH3 [1][2].
| Evidence Dimension | Binding Affinity to Mcl-1 (Kd) |
|---|---|
| Target Compound Data | PUMA BH3: High Affinity |
| Comparator Or Baseline | BAD BH3: >10,000 nM |
| Quantified Difference | PUMA BH3 binds Mcl-1; BAD BH3 does not |
| Conditions | Surface Plasmon Resonance (SPR) assay using recombinant Mcl-1 protein and synthetic BH3 peptides |
Why This Matters
Procurement of PUMA BH3 over BAD BH3 is essential for experiments in cellular models where Mcl-1 is a key pro-survival factor, as BAD BH3 will not neutralize Mcl-1 and thus will fail to induce apoptosis in those contexts.
- [1] Kong, W., Zhou, M., Li, Q., Fan, W., Lin, H., & Wang, R. (2018). Experimental Characterization of the Binding Affinities between Proapoptotic BH3 Peptides and Antiapoptotic Bcl-2 Proteins. ChemMedChem, 13(17), 1763–1770. https://doi.org/10.1002/cmdc.201800321 View Source
- [2] Chen, L., Willis, S. N., Wei, A., Smith, B. J., Fletcher, J. I., Hinds, M. G., ... & Huang, D. C. (2005). Differential targeting of prosurvival Bcl-2 proteins by their BH3-only ligands allows complementary apoptotic function. Molecular Cell, 17(3), 393–403. https://doi.org/10.1016/j.molcel.2004.12.030 View Source
